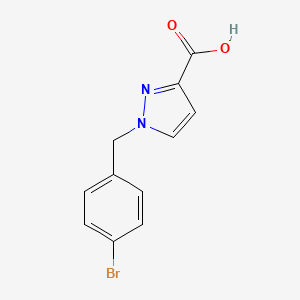![molecular formula C13H12N2O B15060013 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that features both furan and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-furancarboxaldehyde with 4,5-dimethyl-1,2-phenylenediamine under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques, such as recrystallization or chromatography, to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzimidazole moiety can produce dihydrobenzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. In biological systems, it may bind to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-1H-benzo[d]imidazole: Similar structure but with the furan ring attached at a different position.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the furan moiety, making it less versatile in terms of chemical reactivity.
2-(Thiophen-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties.
Uniqueness
2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both furan and benzimidazole moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-(furan-3-yl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2O/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
RSFFKMHITLRWEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


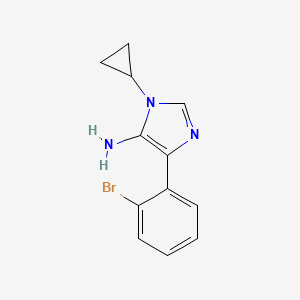
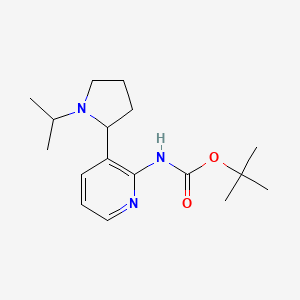
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
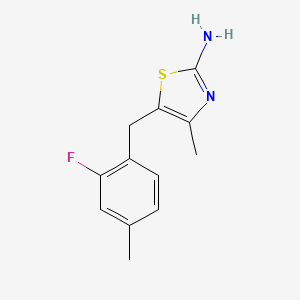
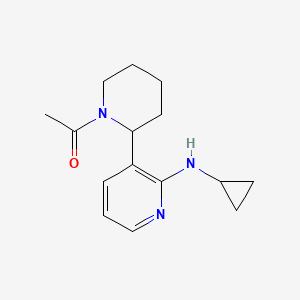
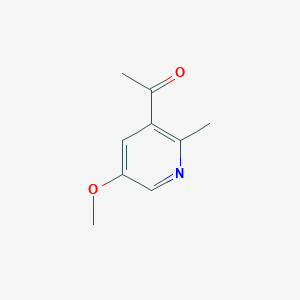
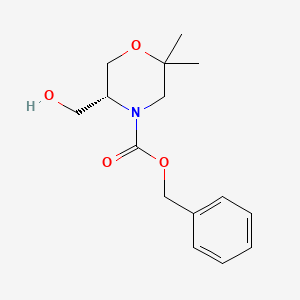
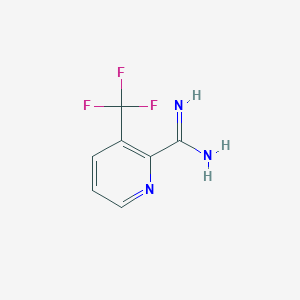
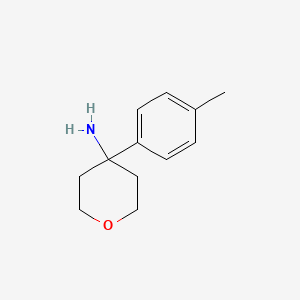
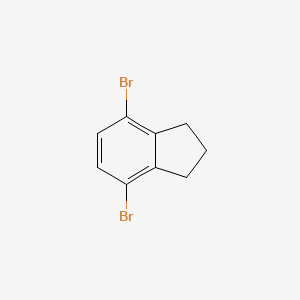
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
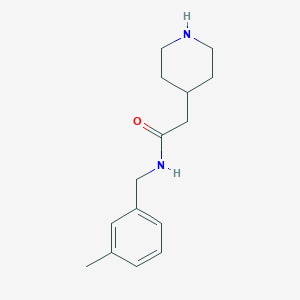
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
